molecular formula C9H11Cl2N3 B3024857 1-chloro-5,6,7-trimethyl-6H-pyrrolo[3,4-d]pyridazine hydrochloride CAS No. 96441-91-7

1-chloro-5,6,7-trimethyl-6H-pyrrolo[3,4-d]pyridazine hydrochloride

Cat. No.: B3024857
CAS No.: 96441-91-7
M. Wt: 232.11 g/mol
InChI Key: SSJAZRJBDZCETI-UHFFFAOYSA-N
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Description

1-Chloro-5,6,7-trimethyl-6H-pyrrolo[3,4-d]pyridazine hydrochloride (CAS 96441-91-7) is a chemical compound supplied for advanced scientific research and development. With a molecular formula of C9H11Cl2N3 and a molecular weight of 232.11 g/mol , this high-purity compound is a key intermediate in medicinal chemistry and pharmacology studies. Patent literature indicates that this class of 6H-pyrrolo[3,4-d]pyridazine compounds is investigated for the treatment of neuropathic pain, a complex chronic pain state resulting from nerve injury . Furthermore, its potential therapeutic applications extend to a broad range of central nervous system (CNS) disorders, including as an anticonvulsant, an anxiolytic, an antidepressant, and an anti-Parkinson agent . This product is intended for research purposes only by qualified laboratory professionals. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary clinical applications. Researchers can leverage this compound to explore its mechanism of action and further elucidate its potential in preclinical studies. For specific storage and handling information, please refer to the safety data sheet.

Properties

IUPAC Name

4-chloro-5,6,7-trimethylpyrrolo[3,4-d]pyridazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN3.ClH/c1-5-7-4-11-12-9(10)8(7)6(2)13(5)3;/h4H,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSJAZRJBDZCETI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=NN=C(C2=C(N1C)C)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20532479
Record name 1-Chloro-5,6,7-trimethyl-6H-pyrrolo[3,4-d]pyridazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20532479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96441-91-7
Record name 1-Chloro-5,6,7-trimethyl-6H-pyrrolo[3,4-d]pyridazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20532479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-chloro-5,6,7-trimethyl-6H-pyrrolo[3,4-d]pyridazine hydrochloride typically involves the following steps:

    Formation of the Pyrrolo[3,4-d]pyridazine Core: The core structure is synthesized through a series of reactions, starting with the cyclization of appropriate precursors.

    Methylation: The addition of methyl groups is carried out using methylating agents like methyl iodide or dimethyl sulfate.

    Hydrochloride Formation: The final step involves the conversion of the compound into its hydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and purity, often involving automated systems and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-chloro-5,6,7-trimethyl-6H-pyrrolo[3,4-d]pyridazine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol or potassium cyanide in aqueous solution.

Major Products Formed

    Oxidation: Formation of corresponding pyrrolo[3,4-d]pyridazine oxides.

    Reduction: Formation of reduced derivatives with hydrogenated pyrrolo[3,4-d]pyridazine rings.

    Substitution: Formation of substituted pyrrolo[3,4-d]pyridazine derivatives with various functional groups.

Scientific Research Applications

1-chloro-5,6,7-trimethyl-6H-pyrrolo[3,4-d]pyridazine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 1-chloro-5,6,7-trimethyl-6H-pyrrolo[3,4-d]pyridazine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity, and affecting downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Pyridazine Derivatives with Chloro Substituents

  • 5-Chloro-6-phenylpyridazin-3(2H)-ones (3a-3h): These derivatives, synthesized via nucleophilic substitution with halides, share a chloro-substituted pyridazine core but lack the fused pyrrolidine ring and methyl groups. Their reactivity is modulated by the phenyl and substituents at position 2 (e.g., alkyl or aryl groups), enabling applications in medicinal chemistry .

Donor-Acceptor-Donor (D-A-D) Heterocycles

  • [1,2,5]Oxadiazoloc[3,4-d]pyridazine (ODPC): A D-A-D monomer with a pyridazine core fused to an oxadiazole ring. Unlike the target compound, ODPC lacks methyl substituents and features an electron-deficient oxadiazole moiety, making it suitable for optoelectronic applications . Electronic Properties: The pyrrolo[3,4-d]pyridazine system in the target compound may exhibit enhanced electron density due to the pyrrolidine ring, contrasting with the electron-deficient nature of ODPC.

Chlorinated Pyridazine/Pyridine Hybrids

  • 1-Chloropyrido[3,4-d]pyridazine :
    This compound (Ref: 10-F332897) shares the pyridazine core but lacks the fused pyrrolidine ring and methyl groups. Its discontinued status, similar to the target compound, suggests shared challenges in synthesis or scalability .
    • Stability Considerations : The trimethyl groups in the target compound may improve steric protection against hydrolysis, whereas 1-chloropyrido[3,4-d]pyridazine’s simpler structure could be more prone to degradation.

Comparative Data Table

Compound Name Core Structure Substituents Key Applications Synthesis Challenges
1-Chloro-5,6,7-trimethyl-6H-pyrrolo[3,4-d]pyridazine HCl Pyrrolo[3,4-d]pyridazine Cl, 5,6,7-trimethyl Research chemical (discontinued) Complex purification, stability issues
5-Chloro-6-phenylpyridazin-3(2H)-ones (3a-3h) Pyridazin-3(2H)-one Cl, 6-phenyl, variable R at N2 Medicinal chemistry intermediates Mild conditions, scalable
ODPC Oxadiazolo[3,4-d]pyridazine Oxadiazole fused ring Optoelectronic materials Requires controlled D-A-D synthesis
1-Chloropyrido[3,4-d]pyridazine Pyrido[3,4-d]pyridazine Cl at position 1 Unspecified (discontinued) Degradation susceptibility

Research Findings and Implications

  • Synthetic Accessibility: The target compound’s multi-step synthesis (implied by discontinuation) contrasts with simpler pyridazinones (e.g., 3a-3h), which are synthesized under mild conditions .
  • Stability : Methyl groups in the target compound likely improve steric shielding, whereas chlorinated pyridazines without such protection (e.g., 1-chloropyrido[3,4-d]pyridazine) face stability challenges .

Q & A

Q. What are the common synthetic routes for 1-chloro-5,6,7-trimethyl-6H-pyrrolo[3,4-d]pyridazine hydrochloride?

The compound is synthesized via cyclization reactions of pyridazine derivatives. For example, chloroacetyl chloride is used to functionalize ethyl 5-amino-pyrrolo[2,3-c]pyridazine-6-carboxylate intermediates, followed by thermal cyclization to form the tricyclic core. Reaction conditions (e.g., solvent, temperature, stoichiometry) must be tightly controlled to avoid side products like oxazine derivatives . Purification often involves recrystallization or column chromatography to isolate the hydrochloride salt.

Q. How is this compound characterized to confirm its structural integrity?

Key characterization methods include:

  • NMR spectroscopy : Proton and carbon NMR identify substituent positions and verify methyl groups (δ 2.1–2.5 ppm for CH₃) and aromatic protons (δ 7.0–8.5 ppm) .
  • LCMS : High-resolution mass spectrometry confirms molecular weight (e.g., [M+H]+ for C₁₀H₁₂ClN₃·HCl) and detects impurities .
  • Thermal analysis : DSC/TGA evaluates decomposition temperatures and stability under thermal stress .

Q. What are the critical factors affecting its stability in laboratory settings?

The compound degrades under prolonged exposure to moisture or light. Stability studies recommend:

  • Storage at –20°C in anhydrous, inert atmospheres.
  • Use of stabilizers like antioxidants (e.g., BHT) to prevent radical-mediated degradation.
  • Regular HPLC monitoring to track degradation products (e.g., dechlorinated analogs or oxidized species) .

Advanced Research Questions

Q. How can researchers resolve conflicting NMR data caused by tautomeric equilibria?

Pyridazine derivatives often exhibit tautomerism, leading to split signals or unexpected coupling. To address this:

  • Perform variable-temperature NMR to slow interconversion and resolve distinct tautomers.
  • Use computational modeling (DFT) to predict dominant tautomeric forms under specific conditions .
  • Validate with X-ray crystallography to confirm solid-state structure .

Q. What strategies optimize regioselectivity in functionalizing the pyrrolo-pyridazine core?

Regioselectivity challenges arise due to competing reactive sites (e.g., N1 vs. N2). Methodological approaches include:

  • Directing groups : Introduce temporary substituents (e.g., acetyl) to steer electrophilic substitution .
  • Metal catalysis : Pd-mediated cross-coupling (e.g., Suzuki) selectively targets halogenated positions .
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic attack at the 1-chloro position .

Q. What mechanisms underlie its potential biological activity?

While direct data on this compound is limited, structurally related pyrazolo[3,4-d]pyridazines inhibit phosphodiesterase-5 (PDE-5), suggesting vasodilatory effects. Mechanistic studies should:

  • Perform enzyme inhibition assays (e.g., PDE-5 IC₅₀ determination).
  • Use molecular docking to predict binding interactions with catalytic domains .
  • Validate in cell-based models (e.g., vascular smooth muscle relaxation assays) .

Q. How should researchers address discrepancies in reaction yields during scale-up?

Scale-up often introduces inconsistencies due to heat/mass transfer limitations. Mitigation strategies:

  • DoE (Design of Experiments) : Systematically vary parameters (temperature, stirring rate) to identify critical factors .
  • In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progression in real time .
  • Purification optimization : Switch from column chromatography to countercurrent distribution for higher throughput .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-chloro-5,6,7-trimethyl-6H-pyrrolo[3,4-d]pyridazine hydrochloride
Reactant of Route 2
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1-chloro-5,6,7-trimethyl-6H-pyrrolo[3,4-d]pyridazine hydrochloride

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